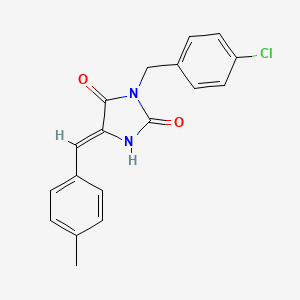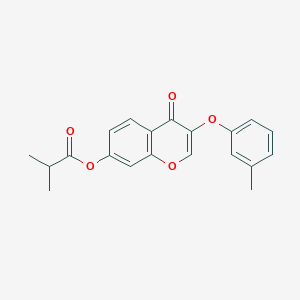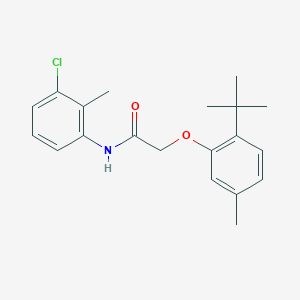![molecular formula C22H29N3O B5570594 (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)
(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives often involves complex reactions that aim to achieve specific stereochemistry and functional group incorporation. A study by Dandu et al. (2012) describes the synthesis and evaluation of a new series of derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists, highlighting the importance of the cyclobutyl group and piperidine moiety for biological activity (Dandu et al., 2012). Similarly, other works focus on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, indicating a variety of approaches to synthesizing complex piperidine structures (Kumar et al., 2008).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including the targeted compound, can be intricately analyzed through crystallography and computational methods. Arulraj et al. (2019) provide insights into the crystal structure, DFT calculations, and Hirshfeld surface analysis of a related compound, emphasizing the conformational aspects and intermolecular interactions critical for understanding the chemical behavior (Arulraj et al., 2019).
Chemical Reactions and Properties
Piperidine derivatives undergo a range of chemical reactions that define their chemical properties. The study on cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines by Wu et al. (2000) showcases the potential for these compounds to act as substance P antagonists, demonstrating significant chemical versatility and the potential for pharmacological application (Wu et al., 2000).
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
The discovery of antimycobacterial spiro-piperidin-4-ones, which involve a stereoselective synthesis process, highlights the potential of piperidine derivatives in combating Mycobacterium tuberculosis. These compounds, including variations with significant in vitro and in vivo activity against different strains of Mycobacterium tuberculosis, suggest the potential of structurally similar compounds in antimycobacterial research and therapy (Kumar et al., 2008).
Cancer Research
Compounds with pyrimidine-piperazine-chromene and -quinoline conjugates have shown significant anti-proliferative activities against human breast cancer cell lines, indicating their potential in cancer research. The synthesis and evaluation of these compounds, including their structure-activity relationship, suggest a promising avenue for developing new therapeutic agents (Parveen et al., 2017).
Histamine Receptor Ligands
The study of 2-aminopyrimidines as histamine H3 receptor ligands presents another potential application. These compounds, particularly those with high hH3R affinity and receptor subtype selectivity, offer insights into the development of treatments for neurological disorders, showcasing the versatility of pyrimidine derivatives in drug discovery (Sadek et al., 2014).
Muscarinic Receptor Antagonists
Research into muscarinic M3 receptor antagonists, such as the discovery of compounds with high selectivity for M3 over M2 receptors, underlines the importance of these molecules in developing treatments for respiratory disorders. The structural optimization leading to compounds with potent antagonistic activity against acetylcholine-induced responses in rat trachea provides a pathway for therapeutic applications in obstructive airway disease (Mitsuya et al., 1999).
Advanced Building Blocks for Drug Discovery
The design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine as advanced building blocks for drug discovery highlight the potential of such compounds in medicinal chemistry. The increased size and conformational flexibility of these isosteres compared to parent heterocycles offer novel avenues for lead optimization in drug development projects (Feskov et al., 2019).
Propiedades
IUPAC Name |
(3R,4R)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-16-14-25(12-11-22(16,26)19-9-6-10-19)15-21-23-17(2)13-20(24-21)18-7-4-3-5-8-18/h3-5,7-8,13,16,19,26H,6,9-12,14-15H2,1-2H3/t16-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAFCEDGTBKYJD-ZHRRBRCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)CC3=NC(=CC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)CC3=NC(=CC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)
![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)



